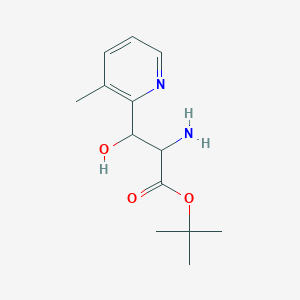

tert-Butyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate

Description

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate |

InChI |

InChI=1S/C13H20N2O3/c1-8-6-5-7-15-10(8)11(16)9(14)12(17)18-13(2,3)4/h5-7,9,11,16H,14H2,1-4H3 |

InChI Key |

FVQDJIQXJBBDPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C(C(C(=O)OC(C)(C)C)N)O |

Origin of Product |

United States |

Preparation Methods

Condensation of 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one (Compound 19)

- Reagents : Primary or secondary amines (e.g., benzylamine, piperidine, adenine).

- Conditions : Reflux in ethanol, often with catalytic amounts of base (e.g., potassium carbonate) or acid, depending on the desired product.

- Outcome : Formation of compounds 1–7 , with stereoisomeric mixtures depending on the amine used.

Cyclization to Hydroxy-Propanoates

- Mechanism : Knoevenagel condensation followed by intramolecular lactonization, often facilitated by piperidine or triethylamine .

- Reaction conditions : Reflux in ethanol or acetonitrile, with yields varying from moderate to high (e.g., 69–100%).

Formation of the Tricyclic Morpholinopyrones

- Starting Material : 3-Aminopyrone derivatives.

- Reagents : trans-3,6-Dibromocyclohexene, sodium hydride, or other bases.

- Conditions : Deprotonation with sodium hydride, followed by alkylation with dibromide, then ring closure.

- Outcome : Formation of tricyclic morpholinopyrone scaffolds (13–16 ), with stereochemistry confirmed via X-ray crystallography.

Esterification and Final Functionalization

- Esterification : Achieved via acid-catalyzed tert-butylation or using tert-butyl chloroformate.

- Hydroxy and amino group modifications : Via hydroboration, oxidation, or amidation, depending on the target derivative.

Summary of Reaction Pathways and Yields

| Step | Reaction Type | Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|---|

| Pyridine ring construction | Heterocycle synthesis | 2-chloropyridine derivatives | Standard aromatic substitution | Variable | Depends on starting materials |

| Condensation with amines | Knoevenagel/imine formation | Amine + aldehyde 19 | Reflux in ethanol | 50–93% | Mixture of stereoisomers |

| Cyclization to hydroxypropanoates | Lactonization | Acid/base catalysis | Reflux | 69–100% | Yields depend on substituents |

| Formation of tricyclic scaffolds | Alkylation + ring closure | Dibromide 25 , NaH | DMF, elevated temperature | 25–50% | Stereochemistry confirmed by X-ray |

| Esterification | tert-Butylation | tert-Butyl alcohol or chloroformate | Acid catalysis | 69–100% | Protects carboxyl groups |

Research Findings and Experimental Data

- Mechanistic insights : The synthesis relies heavily on Knoevenagel condensations, intramolecular lactonizations, and nucleophilic substitutions, with stereochemistry controlled via reaction conditions and protecting groups.

- Structural confirmation : Single-crystal X-ray diffraction confirms the cis-fused ring junctions and double bond positions.

- Photophysical properties : The synthesized heterocycles exhibit fluorescence, making them suitable for biochemical probes, with spectral data supporting their conjugation and electronic structures.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Introduction of various functional groups on the pyridine ring.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Catalysis: It can serve as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Protein Modification: It can be used to modify proteins through covalent attachment.

Medicine:

Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection.

Industry:

Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Agriculture: It may find applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with structurally related esters and amino-hydroxy derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural data where explicit values are unavailable.

Key Observations :

- Pyridine vs.

- Substituent Position: The 6-(methyl-isopropylamino)pyridin-3-yl group in introduces bulkier substituents, which may sterically hinder interactions in biological systems compared to the target compound.

- Ester Backbone: The benzoate derivative () lacks the amino-hydroxypropanoate moiety, limiting its utility as a chiral building block.

Enzyme Modulation :

While direct data on the target compound’s biological activity is absent, structurally related tert-butyl derivatives like 2(3)-tert-butyl-4-hydroxyanisole (BHA) are known to enhance hepatic glutathione S-transferase and epoxide hydratase activities, mitigating mutagenic metabolites . The target compound’s amino and hydroxy groups may facilitate interactions with enzymes or receptors, though its tert-butyl group likely prioritizes metabolic stability over direct antioxidant effects.

Physicochemical and Stability Considerations

- Solubility : The pyridine ring in the target compound enhances water solubility compared to purely aromatic analogues (e.g., ).

- Stability: tert-Butyl esters generally exhibit superior hydrolytic stability compared to methyl or ethyl esters. However, the amino and hydroxy groups may necessitate anhydrous storage conditions to prevent degradation .

Biological Activity

tert-Butyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate is a synthetic organic compound classified as an amino acid derivative. Its unique structure, which includes a tert-butyl ester group, an amino group, a hydroxyl group, and a pyridine ring, contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 252.31 g/mol.

Chemical Structure and Properties

The compound's structure allows for various interactions within biological systems. The functional groups present enable:

- Nucleophilic reactions due to the amino group.

- Hydrogen bonding and potential esterification or etherification from the hydroxyl group.

- π-π stacking interactions facilitated by the substituted pyridine ring, enhancing stability in chemical environments.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Binding Affinity : The compound can bind to various molecular targets, modulating their activity through hydrogen bonding and electrostatic interactions.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in pharmacology.

- Neuropharmacological Effects : The presence of the pyridine ring suggests potential applications in neuropharmacology, particularly in conditions involving neuroinflammation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : It may act as a free radical scavenger, contributing to cellular protection against oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that it could protect neuronal cells from damage due to neurotoxic agents.

- Potential Anti-inflammatory Activity : Interaction studies indicate that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

- Neuroinflammation Studies : In vivo studies have shown that compounds with similar structures can significantly reduce markers of neuroinflammation in animal models, suggesting that this compound may have similar effects .

- Enzyme Interaction Studies : Research focusing on enzyme binding affinities has demonstrated that this compound can effectively inhibit certain enzymes linked to metabolic disorders, highlighting its potential therapeutic applications.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-[tert-butoxycarbonylamino]-3-hydroxy-3-phenylpropanoate | Contains a phenyl group instead of a pyridine ring | Lacks unique pyridine interactions |

| tert-butyl α-hydroxyisobutyrate | Similar tert-butyl ester group | Does not have amino or pyridine functionalities |

| tert-butyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate | Similar structure but different substitution on the pyridine | Different biological activity due to substitution |

The distinct combination of functional groups in this compound enhances its reactivity and potential biological interactions compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.